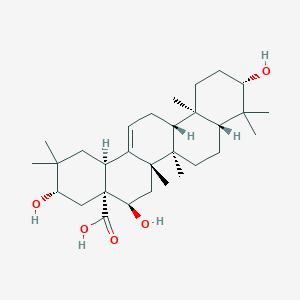
Acacic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acacic acid is a pentacyclic triterpenoid that is olean-12-ene substituted by carboxy group at position 28 and hydroxy groups at positions 3, 16 and 21 (the 3beta,16alpha,21beta stereoisomer). It has a role as a metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of an oleanane.
科学的研究の応用
Pharmaceutical Applications
Acacic acid and its derivatives exhibit a wide range of pharmacological properties. The following subsections highlight key studies that underscore these applications.
Antimicrobial Properties
Research has demonstrated that extracts containing this compound possess notable antimicrobial activity. For instance, Acacia pycnantha showed significant antibacterial effects against pathogens such as Klebsiella pneumoniae and Escherichia coli, indicating potential use in developing natural antimicrobial agents .
Anti-Obesity Effects
Saponins derived from Acacia concinna, which contain this compound, have been shown to inhibit pancreatic lipase activity, reducing lipid accumulation in adipocytes. This suggests their potential as anti-obesity agents .
Antioxidant Activity
The antioxidant properties of this compound are significant, with various studies reporting its effectiveness in modulating oxidative stress. Aqueous and methanolic extracts from Acacia catechu have been highlighted for their strong antioxidant capabilities, which can be leveraged in pharmaceutical formulations to combat oxidative damage .
Anti-Inflammatory and Antidiabetic Effects
Extracts from different Acacia species have been documented for their anti-inflammatory and antidiabetic activities. These effects are attributed to the presence of flavonoids and other bioactive compounds that modulate inflammatory pathways .
Food Industry Applications
This compound is also utilized in the food industry, primarily through its role as a food additive.
Emulsification and Stabilization
Gum Arabic, derived from certain Acacia species, contains this compound and is widely used as an emulsifier in food products. Its properties enhance texture and stability without altering flavor or color .
Nutritional Enhancements
The incorporation of this compound into food products can improve nutritional profiles by providing dietary fiber and bioactive compounds that promote health benefits .
Environmental Applications
The potential of this compound extends to environmental science, where it is explored for its role in sustainability.
Soil Improvement
Research indicates that this compound can improve soil quality by enhancing nutrient availability and promoting beneficial microbial activity . This application is particularly relevant in agroecological practices aimed at sustainable farming.
Bioremediation
The use of Acacia species in phytoremediation has been studied due to their ability to absorb heavy metals and other pollutants from the soil, aided by compounds like this compound .
Case Studies
Several case studies illustrate the practical applications of this compound:
特性
CAS番号 |
1962-14-7 |
|---|---|
分子式 |
C30H48O5 |
分子量 |
488.7 g/mol |
IUPAC名 |
(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1 |
InChIキー |
CFKXWTNHIJAFNL-OOURDANISA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O |
正規SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















